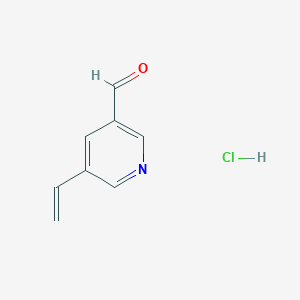
5-Ethenylpyridine-3-carbaldehyde hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethenylpyridine-3-carbaldehyde hydrochloride, also known as 5-vinylnicotinaldehyde hydrochloride, is a chemical compound with the molecular formula C8H8ClNO and a molecular weight of 169.61 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethenyl group and a formyl group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenylpyridine-3-carbaldehyde hydrochloride typically involves the reaction of 5-ethenylpyridine with a suitable oxidizing agent to introduce the formyl group at the 3-position of the pyridine ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require the presence of a catalyst to facilitate the oxidation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.
化学反応の分析
Types of Reactions
5-Ethenylpyridine-3-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a primary alcohol.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, sulfonyl chlorides.
Major Products
The major products formed from these reactions include:
Oxidation: 5-Ethenylpyridine-3-carboxylic acid.
Reduction: 5-Ethenylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
5-Ethenylpyridine-3-carbaldehyde hydrochloride has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 5-Ethenylpyridine-3-carbaldehyde hydrochloride is not well-documented. its reactivity is primarily attributed to the presence of the formyl and ethenyl groups, which can participate in various chemical reactions. The molecular targets and pathways involved in its biological activity are still under investigation .
類似化合物との比較
Similar Compounds
5-Vinylnicotinaldehyde: Similar structure but without the hydrochloride salt.
3-Formylpyridine: Lacks the ethenyl group.
5-Ethenylpyridine: Lacks the formyl group.
特性
分子式 |
C8H8ClNO |
|---|---|
分子量 |
169.61 g/mol |
IUPAC名 |
5-ethenylpyridine-3-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C8H7NO.ClH/c1-2-7-3-8(6-10)5-9-4-7;/h2-6H,1H2;1H |
InChIキー |
CXPUMGYEVZFPDO-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=CN=C1)C=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















